molecular formula C24H20BrOPS B14717137 [2-Oxo-2-(thiophen-2-yl)ethyl](triphenyl)phosphanium bromide CAS No. 15109-98-5

[2-Oxo-2-(thiophen-2-yl)ethyl](triphenyl)phosphanium bromide

Cat. No.: B14717137
CAS No.: 15109-98-5
M. Wt: 467.4 g/mol
InChI Key: GXCGYQXOUXCGRF-UHFFFAOYSA-M
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Description

2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide is a phosphonium salt characterized by a thiophene ring linked via a ketone-containing ethyl chain to a triphenylphosphonium group. This compound is notable for its role in the Wittig reaction, a key method for forming carbon-carbon double bonds. The thiophene moiety introduces unique electronic and steric properties, distinguishing it from simpler aryl or alkyl-substituted phosphonium salts. Its synthesis involves Wittig or related reactions, as evidenced by its use in preparing terthiophene-C60 dyads for optoelectronic applications .

Properties

CAS No.

15109-98-5

Molecular Formula

C24H20BrOPS

Molecular Weight

467.4 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C24H20OPS.BrH/c25-23(24-17-10-18-27-24)19-26(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-18H,19H2;1H/q+1;/p-1

InChI Key

GXCGYQXOUXCGRF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(=O)C2=CC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide typically involves the reaction of triphenylphosphine with a thiophene derivative. One common method is the reaction of triphenylphosphine with 2-bromoacetylthiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) are used under mild conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Chemistry: In organic synthesis, 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide is used as a reagent for the preparation of other phosphonium salts and as a precursor for the synthesis of complex molecules.

Biology: The compound has potential applications in biological studies, particularly in the development of new drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets.

Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with cellular components and disrupt cancer cell growth.

Industry: In materials science, the compound is investigated for its use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. The thiophene ring can interact with various proteins and enzymes, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Phosphonium bromide salts share a common triphenylphosphonium-bromide core but differ in substituents, leading to varied reactivity and applications. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name (IUPAC) Substituent Molecular Formula Molecular Weight Key Features
[2-Oxo-2-(thiophen-2-yl)ethyl]triphenylphosphanium bromide Thiophen-2-yl, ketone C₂₄H₂₀BrOPS 459.35 Thiophene enhances conjugation and electron delocalization
Ethoxycarbonylmethyl(triphenyl)phosphanium bromide Ethoxycarbonyl (-COOEt) C₂₂H₂₂BrO₂P 431.28 Polar ester group increases solubility in polar solvents
(2-Cyclopropyl-2-oxoethyl)triphenylphosphanium bromide Cyclopropyl, ketone C₂₃H₂₂BrOP 425.3 Cyclopropane introduces ring strain, altering reactivity
[2-Ethoxy-2-oxoethyl-¹³C₂]triphenylphosphanium bromide ¹³C-labeled ethoxycarbonyl C₂₀¹³C₂H₂₂BrO₂P 431.28 Isotopic labeling for mechanistic studies
Triphenylpropargylphosphonium bromide Propargyl (-C≡CH₂) C₂₁H₁₈BrP 389.24 Alkyne group enables click chemistry

Physicochemical Properties

  • Solubility: Triphenylphosphonium salts are generally soluble in polar organic solvents (e.g., methanol, DMSO). The ethoxycarbonyl derivative () shows enhanced solubility in water due to its polar ester group, while the thiophene analog’s solubility is moderate .
  • Thermal Stability : Melting points range from 158°C (ethoxycarbonyl variant, ) to 175°C (methoxy-oxobutenyl derivative, ), reflecting substituent-dependent stability.

Biological Activity

2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide is a phosphonium salt that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiophene ring and a triphenylphosphonium moiety, making it a subject of interest for various pharmacological applications.

  • Molecular Formula : C26_{26}H22_{22}BrO2_2P
  • Molecular Weight : 477.329 g/mol
  • CAS Number : 102690-40-4
  • LogP : 1.59010

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and influence cellular processes. The triphenylphosphonium cation is known for its lipophilicity, allowing it to penetrate lipid membranes effectively. This property facilitates its role in mitochondrial targeting, which is crucial for its potential therapeutic effects.

Anticancer Activity

Research indicates that 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function, leading to cell death.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Induction of apoptosis
PC3 (Prostate Cancer)12Cell cycle arrest
HeLa (Cervical Cancer)10Increased ROS production

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism involves disruption of bacterial membrane integrity.

Microorganism Minimum Inhibitory Concentration (MIC) Effect
Staphylococcus aureus32 µg/mLGrowth inhibition
Streptococcus pneumoniae16 µg/mLMembrane disruption

Case Studies

  • Study on Anticancer Effects : A study published in Chemische Berichte investigated the cytotoxic effects of 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide on MCF-7 cells. The results indicated that treatment with the compound led to significant cell death via apoptosis, with an associated increase in caspase activity, suggesting a mechanism involving programmed cell death pathways.
  • Antimicrobial Efficacy : Another research article highlighted the antimicrobial properties of this phosphonium salt against various pathogens. The study utilized agar diffusion methods to assess the efficacy of the compound, revealing notable zones of inhibition against selected bacterial strains.

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